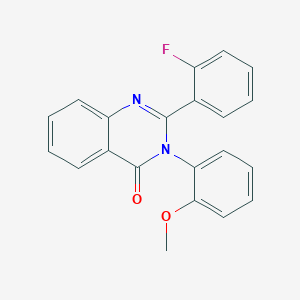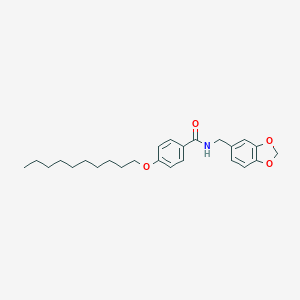
2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine and methoxy groups attached to the phenyl rings, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with 2-fluorobenzaldehyde under acidic conditions to form an intermediate, which is then cyclized to yield the quinazolinone core. The methoxy group is introduced through a subsequent methylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Applications De Recherche Scientifique
2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in modulating its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-chlorophenyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- 2-(2-bromophenyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- 2-(2-fluorophenyl)-3-(2-hydroxyphenyl)quinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-(2-fluorophenyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. The fluorine atom, in particular, can significantly influence the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C21H15FN2O2 |
|---|---|
Poids moléculaire |
346.4g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H15FN2O2/c1-26-19-13-7-6-12-18(19)24-20(14-8-2-4-10-16(14)22)23-17-11-5-3-9-15(17)21(24)25/h2-13H,1H3 |
Clé InChI |
ZTYWJSPRQMVMCW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
SMILES canonique |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403190.png)
![3-chloro-N-[2-(methylsulfanyl)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403193.png)
![N-[3,5-bis(4-fluorophenoxy)phenyl]-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403194.png)
![3-chloro-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403195.png)
![3-{2-[(2-phenylethyl)sulfanyl]-1H-benzimidazol-1-yl}propanoic acid](/img/structure/B403197.png)
![3-chloro-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403198.png)
![[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] benzoate](/img/structure/B403202.png)
![5-(2-Chlorobenzylidene)-3-[(3-chloro-4-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B403203.png)
![5-(2-Chlorobenzylidene)-3-[(3-chloro-4-methylanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B403207.png)
![(5E)-5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B403208.png)

![4-[2-(1,3-Benzothiazol-2-yl)carbohydrazonoyl]phenyl benzoate](/img/structure/B403211.png)
![N-[4-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B403212.png)
![4-chloro-N-[4'-({4-chloro-3-nitrobenzoyl}amino)-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]-3-nitrobenzamide](/img/structure/B403213.png)
